molecular formula C11H9ClO3S B1337395 6-methoxynaphthalene-2-sulfonyl Chloride CAS No. 56875-59-3

6-methoxynaphthalene-2-sulfonyl Chloride

Cat. No.: B1337395
CAS No.: 56875-59-3
M. Wt: 256.71 g/mol
InChI Key: QYCDJXYAIDWYFK-UHFFFAOYSA-N
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Description

6-Methoxynaphthalene-2-sulfonyl Chloride is an organic compound that contains both naphthalene and sulfonyl chloride groups. It has the molecular formula C11H9ClO3S and a molecular weight of 256.71 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Methoxynaphthalene-2-sulfonyl Chloride typically involves the sulfonation of 6-methoxynaphthalene followed by chlorination. The sulfonation can be carried out using chlorosulfonic acid, which reacts with 6-methoxynaphthalene to form the sulfonic acid derivative. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxynaphthalene-2-sulfonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the aromatic ring.

Major Products:

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

Scientific Research Applications

6-Methoxynaphthalene-2-sulfonyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxynaphthalene-2-sulfonyl Chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

  • 6-Chloro-2-naphthyl sulfonyl chloride
  • 2-Chloroquinoline-6-sulfonyl chloride
  • 1,4-Benzodioxan-6-sulfonyl chloride
  • 2-(6-Methoxynaphthalen-2-yl)acetic acid
  • 2-Bromo-6-methoxynaphthalene
  • 2-Ethynyl-6-methoxynaphthalene

Comparison: 6-Methoxynaphthalene-2-sulfonyl Chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the naphthalene ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers a unique balance of electrophilicity and nucleophilicity, which can be tailored for specific applications .

Properties

IUPAC Name

6-methoxynaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCDJXYAIDWYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442835
Record name 6-methoxynaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56875-59-3
Record name 6-methoxynaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxynaphthalene-2-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydroxide (0.7 g) was added to a solution of sodium 6-hydroxynapthalene-2-sulfonate (9 mmol) in water (20 ml). Dimethyl sulfate (1.1 eq.) was added to this solution at 50-55° C. over 1 h, followed by sodium chloride (3.3 g). The solid that was formed was filtered off, washed with saturated NaCl solution and toluene and dried. Yield: 75% 2. Thionyl chloride (0.25 ml) was added to a cooled solution of 6-methoxynaphthalene-2-sulfonate (2 mmol) in dry DMF (1 ml) under N2. The reaction mixture was stirred for 3 h at 0° C. Iced water (20 ml) was added to the mixture, the solid was filtered off and washed with iced water. The solid was taken up in DCM (25 ml), the solution dried over Na2SO4, filtered and concentrated under reduced pressure. Yield: 75%
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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